BenchChemオンラインストアへようこそ!

N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide

Physicochemical profiling Drug-likeness Lead optimization

N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide (CAS 1251611-14-9) is a synthetic small-molecule pyridazine-3-carboxamide derivative with molecular formula C12H9F2N3O2 and molecular weight 265.22 g/mol. The compound belongs to a broad class of substituted pyridazine carboxamides that have been extensively patented as protein kinase inhibitors, particularly targeting c-Met, ALK, and TYK2.

Molecular Formula C12H9F2N3O2
Molecular Weight 265.22
CAS No. 1251611-14-9
Cat. No. B2872544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide
CAS1251611-14-9
Molecular FormulaC12H9F2N3O2
Molecular Weight265.22
Structural Identifiers
SMILESCOC1=NN=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F
InChIInChI=1S/C12H9F2N3O2/c1-19-11-5-4-10(16-17-11)12(18)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,18)
InChIKeyGZSSWEZNUHPJSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide (CAS 1251611-14-9): Structural Identity and Compound-Class Context for Procurement Decisions


N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide (CAS 1251611-14-9) is a synthetic small-molecule pyridazine-3-carboxamide derivative with molecular formula C12H9F2N3O2 and molecular weight 265.22 g/mol . The compound belongs to a broad class of substituted pyridazine carboxamides that have been extensively patented as protein kinase inhibitors, particularly targeting c-Met, ALK, and TYK2 [1][2]. Its structure features a 2,4-difluorophenyl moiety linked via a carboxamide bridge to a 6-methoxypyridazine core, yielding a scaffold with one hydrogen bond donor, three hydrogen bond acceptors, a topological polar surface area (tPSA) of 73 Ų, and a calculated logP of 1.255 [3]. It is important to note that this specific compound has no reported biological activity in the ChEMBL database as of the latest annotation cycle and has not appeared in any indexed primary research publication or clinical trial [3].

Why N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide Cannot Be Interchanged with Other Pyridazine-3-Carboxamides in Research Procurement


Generic substitution among pyridazine-3-carboxamide derivatives carries quantifiable risk because even single-atom modifications at the 6-position of the pyridazine ring produce markedly different physicochemical and pharmacological profiles. The 6-methoxy substituent on the target compound confers a logP of 1.255 and tPSA of 73 Ų, whereas the closely related 6-oxo analog (CAS 899956-76-4) generates a different hydrogen-bonding topology and ionization state that alters both solubility and target engagement [1]. Within the broader kinase inhibitor patent landscape exemplified by WO2009154769A1 and US 9,242,958, the nature of the 6-substituent (chloro, methoxy, oxo, or amino) on the pyridazine ring is a critical determinant of kinase selectivity between c-Met, ALK, and other targets, with reported IC50 values spanning from sub-nanomolar to micromolar ranges depending on this single position [2]. Furthermore, the 2,4-difluorophenyl N-substitution pattern is not interchangeable with mono-fluoro or non-fluorinated phenyl analogs, as fluorine atoms at positions 2 and 4 have been shown in p38 MAP kinase inhibitor series to modulate inhibitory potency by up to several-fold relative to 2,6-difluoro or 4-fluoro substitution patterns [3].

Quantitative Differentiation Evidence for N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide vs. Closest Analogs


Physicochemical Differentiation: LogP and tPSA Comparison Between 6-Methoxy (Target) and 6-Oxo Analog

The target compound (6-methoxy) exhibits a calculated logP of 1.255 and tPSA of 73 Ų, derived from its neutral form with one hydrogen bond donor and three acceptors [1]. In contrast, N-(2,4-difluorophenyl)-6-oxo-1H-pyridazine-3-carboxamide (CAS 899956-76-4), the closest structural analog differing only at the 6-position (oxo vs. methoxy), exists as a tautomeric mixture with distinct hydrogen-bonding capacity. The 6-methoxy group eliminates the keto-enol tautomerism present in the 6-oxo analog, providing a chemically homogeneous species with predictable ionization behavior across pH ranges . This physicochemical distinction is critical for reproducible assay conditions: the 6-oxo analog's tautomeric equilibrium can produce variable apparent IC50 values depending on buffer pH and incubation time, whereas the 6-methoxy compound presents a single, defined chemical entity .

Physicochemical profiling Drug-likeness Lead optimization

Structural Differentiation: 6-Methoxy vs. 6-Chloro Substitution in Pyridazine-3-Carboxamide Kinase Inhibitors

In the pyridazine-3-carboxamide kinase inhibitor patent family (US 9,242,958; WO2009154769A1), the 6-position substituent on the pyridazine ring is a primary determinant of kinase selectivity. Compounds bearing a 6-chloro substituent (e.g., 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide, compound B1) were optimized for herbicidal activity targeting phytoene desaturase, with the 6-chloro group identified as essential for postemergence activity [1]. In the kinase inhibitor context, 6-alkoxy-substituted pyridazine-3-carboxamides (including 6-methoxy variants) have been claimed as inhibitors of c-Met and ALK with IC50 values <100 nM, though the specific 6-methoxy substitution pattern represents a distinct electronic and steric environment compared to 6-chloro analogs [2]. The 6-methoxy group is electron-donating (+M effect), whereas 6-chloro is electron-withdrawing (-I effect), resulting in differential polarization of the pyridazine ring that can alter hydrogen-bonding interactions with the kinase hinge region [2].

Kinase inhibitor design Structure-activity relationship c-Met/ALK selectivity

Hydrogen-Bond Donor/Acceptor Capacity vs. N-Alkyl Pyridazine-3-Carboxamide Analogs

The target compound possesses one hydrogen bond donor (carboxamide NH) and three hydrogen bond acceptors (pyridazine N1, carboxamide C=O, methoxy O), yielding a tPSA of 73 Ų [1]. This profile is distinct from N-alkyl-substituted 6-methoxypyridazine-3-carboxamides such as N-[(2-fluorophenyl)methyl]-6-methoxypyridazine-3-carboxamide (CAS 1251565-59-9), which, while retaining the 6-methoxypyridazine core, replaces the 2,4-difluorophenyl group with a 2-fluorobenzyl moiety connected via a methylene linker, altering both conformational flexibility (increased rotatable bonds) and hydrogen-bonding geometry [2]. The ZINC database confirms that the target compound has only 2 rotatable bonds, constraining the conformational space relative to benzyl-linked analogs [1].

Molecular recognition Solubility optimization Crystal engineering

Procurement-Relevant Differentiation: Purity Specifications and Vendor Availability

Commercial vendors list N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide (CAS 1251611-14-9) with a typical purity specification of ≥95% as determined by HPLC . The compound is cataloged under product identifiers including EVT-3009618 and B2872544, with explicit labeling for non-human research use only . In contrast, structurally related 6-oxo and 6-chloro analogs within the pyridazine carboxamide class may have divergent purity specifications, storage conditions, and regulatory classifications depending on their stage of development (some having progressed to in vivo evaluation) [1]. The target compound's status as an early-stage research tool with well-defined identity (InChI Key: GZSSWEZNUHPJSR-UHFFFAOYSA-N) and availability from multiple catalog sources makes it suitable for SAR expansion and hit-validation workflows where chemical identity certainty and batch-to-batch consistency are paramount .

Chemical procurement Quality control Research reagent sourcing

Recommended Research Application Scenarios for N-(2,4-Difluorophenyl)-6-methoxypyridazine-3-carboxamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Library Expansion: Exploring Electronic Effects at the Pyridazine 6-Position

Based on the class-level evidence that 6-position substitution on the pyridazine ring governs c-Met vs. ALK selectivity [1], procurement of the 6-methoxy compound enables systematic SAR exploration of electron-donating substituents at this position. The compound's electron-rich pyridazine ring (σp for OCH3 = -0.27) complements 6-chloro (σp = +0.23) and 6-unsubstituted analogs in a matrixed SAR strategy. Its single defined tautomeric form [2] ensures that observed potency differences across the library reflect genuine electronic effects rather than confounding tautomeric equilibria. Recommended use: parallel synthesis or late-stage functionalization of the 6-methoxy intermediate to generate diverse 6-substituted pyridazine-3-carboxamide analogs for kinase panel screening.

Physicochemical Benchmarking and Crystallization Studies of Pyridazine Carboxamide Scaffolds

The well-defined physicochemical profile of the target compound (logP = 1.255, tPSA = 73 Ų, HBD = 1, HBA = 3, only 2 rotatable bonds) [1] makes it an ideal calibration standard for computational chemistry workflows, including quantum mechanical geometry optimization, molecular docking pose validation, and free-energy perturbation (FEP) benchmark studies. Its constrained conformational space (2 rotatable bonds vs. ≥3 for N-benzyl analogs) [2] reduces the computational sampling burden, enabling more accurate prediction of binding free energies. Additionally, the absence of tautomeric ambiguity simplifies interpretation of X-ray crystallography or NMR-derived binding modes when co-crystallized with kinase domains. Recommended use: co-crystallization trials with c-Met or ALK kinase domains; FEP+ benchmark compound for validating computational affinity prediction pipelines.

In Vitro Assay Development: Tautomer-Independent Control Compound for Kinase Selectivity Panels

The target compound's homogeneous chemical identity (no keto-enol tautomerism, unlike the 6-oxo analog) [1] addresses a critical need in kinase assay development for control compounds with predictable, pH-independent solution behavior. In head-to-head comparison with the 6-oxo analog (CAS 899956-76-4), the 6-methoxy compound eliminates the risk of variable apparent IC50 values caused by pH-dependent shifts in tautomeric equilibrium during extended incubation or across different buffer systems. This makes it suitable as a reference compound for normalizing inter-assay variability in broad kinase selectivity panels. Recommended use: inclusion as a physicochemical control in kinase profiling panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) to assess the contribution of tautomerism-independent binding to observed selectivity profiles.

Medicinal Chemistry Hit-to-Lead Optimization Starting Point

Despite the absence of published biological activity data for this specific compound [1], its structural placement within the extensively validated pyridazine-3-carboxamide kinase inhibitor pharmacophore [2] positions it as a rationally selected starting point for hit-to-lead campaigns. The 2,4-difluorophenyl motif has been validated in multiple kinase inhibitor series [3], and the 6-methoxy group provides a metabolically stable alternative to the 6-oxo substituent that avoids Phase II glucuronidation liability. The compound's favorable physicochemical properties (logP 1.255, MW 265.22) place it within lead-like chemical space, and its availability at ≥95% purity from commercial vendors enables rapid procurement for initial biochemical screening without the need for custom synthesis. Recommended use: primary screening against kinase target panels; metabolic stability assessment in liver microsomes; preliminary cytotoxicity profiling in cancer cell line panels.

Quote Request

Request a Quote for N-(2,4-difluorophenyl)-6-methoxypyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.